molecular formula C16H26N4O4 B130652 5-Azido Oseltamivir CAS No. 204255-06-1

5-Azido Oseltamivir

Cat. No. B130652
CAS RN: 204255-06-1
M. Wt: 338.4 g/mol
InChI Key: MPTCBJSPQVJIPZ-RRFJBIMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of oseltamivir, as described in the provided papers, avoids the use of azide reagents, which are potentially toxic and hazardous. The first paper outlines an 11-step synthesis from diethyl D-tartrate, featuring an asymmetric aza-Henry reaction and a domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction to construct the cyclohexene ring of oseltamivir . The second paper describes a new transformation of epoxides into 1,2-diamino compounds, which is a key step in the synthesis of oseltamivir phosphate. This method uses catalytic MgBr2.OEt2 as a Lewis acid and involves a domino sequence for introducing amino groups without the need for azide reagents .

Molecular Structure Analysis

While the papers do not provide a detailed molecular structure analysis of 5-Azido Oseltamivir, they do discuss the structure of oseltamivir phosphate. The synthesis methods described aim to construct the relevant molecular features of oseltamivir, such as the cyclohexene ring and the amino groups, which are crucial for its antiviral activity. The absence of azide in these synthetic routes suggests that the molecular structure of the final product would not contain the azido group, thus differing from this compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oseltamivir as described in the papers include the opening of an oxirane ring with allylamine, a Pd/C-catalyzed deallylation, and a reaction cascade involving a domino sequence for the introduction of amino groups . These reactions are carefully designed to avoid the use of azides and to improve the overall yield and safety of the synthesis process.

Physical and Chemical Properties Analysis

Scientific Research Applications

Understanding Resistance in Influenza A Viruses

A key application of 5-Azido Oseltamivir is in studying the emergence of resistance in influenza A viruses. Research has shown that mutations in the neuraminidase of influenza A viruses can confer resistance to neuraminidase inhibitors, including oseltamivir. This resistance is significant, particularly in children being treated for influenza with oseltamivir, as these resistant mutants can arise more frequently than previously reported (Kiso et al., 2004).

Impact on Influenza A Subtype H5N1

The effectiveness of oseltamivir against influenza A subtype H5N1 (avian influenza) has been a subject of significant interest. Early initiation of oseltamivir treatment, especially before the onset of respiratory failure, is found to be particularly effective in treating H5N1 infection (Chan et al., 2012). This underscores the importance of timely administration of the drug in severe cases of influenza.

Mechanisms of Antiviral Activation

The activation mechanisms of oseltamivir as an antiviral agent have also been explored. It is activated by human carboxylesterase 1, and interestingly, this activation can be inhibited by the antiplatelet agent clopidogrel. This finding highlights a significant interaction between oseltamivir and other drugs, which can influence its antiviral efficacy (Shi et al., 2006).

Resistance during Treatment of Influenza A and B in Children

In children, the emergence of oseltamivir-resistant influenza A and B viruses post-treatment has been documented. This resistance seems to emerge at a higher rate in influenza A subtype H1N1 virus compared to influenza A subtype H3N2 or influenza B virus after oseltamivir therapy, highlighting the variability in resistance development across different viral strains (Stephenson et al., 2009).

Efficacy in Combination Therapies

Oseltamivir's efficacy is also explored in combination therapies. For instance, combination therapy with oseltamivir phosphate and azithromycin showed promising results in influenza patients, particularly in early resolution of symptoms (Kakeya et al., 2014).

Role in Pandemic Preparedness

Oseltamivir has been a central component in pandemic preparedness strategies, particularly in the context of the H5N1 avian influenza and the H1N1 pandemic. Its role in treatment and prevention strategies and the necessity for stockpiling for pandemic responses have been emphasized in research (Ward et al., 2005).

Mechanism of Action

Target of Action

5-Azido Oseltamivir is a synthetic ligand that binds to the viral neuraminidase . Neuraminidase is an enzyme found on the surface of the influenza virus, and it plays a crucial role in the release of progeny viruses from infected cells, as well as the spread of the virus within the respiratory tract .

Mode of Action

This compound, similar to Oseltamivir, exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the release of the virus from the host cell, thereby stopping viral replication and infectivity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the viral replication process of the influenza virus. By inhibiting neuraminidase, the compound prevents the release of new viral particles from infected cells, thereby interrupting the viral life cycle and limiting the spread of the virus within the host .

Pharmacokinetics

Oseltamivir, the parent compound of this compound, is known for its superior pharmacokinetics and bioavailability . It is ingested as a prodrug (oseltamivir phosphate) that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose-proportional after repeated doses of up to 500 mg twice daily . The renal clearance of the drug exceeds glomerular filtration rate, indicating that tubular secretion occurs in addition to glomerular filtration .

Result of Action

The primary result of this compound’s action is the inhibition of influenza virus replication. It has been shown to be effective against most strains of the influenza virus, including seasonal H1N1 and H5N1 strains . This leads to a decrease in the severity and duration of influenza symptoms .

properties

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4/c1-5-12(6-2)24-14-9-11(16(22)23-7-3)8-13(19-20-17)15(14)18-10(4)21/h9,12-15H,5-8H2,1-4H3,(H,18,21)/t13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTCBJSPQVJIPZ-RRFJBIMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N=[N+]=[N-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N=[N+]=[N-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942606
Record name N-{6-Azido-4-(ethoxycarbonyl)-2-[(pentan-3-yl)oxy]cyclohex-3-en-1-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204255-06-1
Record name Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204255-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{6-Azido-4-(ethoxycarbonyl)-2-[(pentan-3-yl)oxy]cyclohex-3-en-1-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-azido-3-(1-ethylpropoxy)-, ethyl ester, (3R,4R,5S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Azido oseltamivir
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL2DFL7H8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
CCOC(=O)C1=CC(OC(CC)CC)C(NC(C)=O)C(OS(C)(=O)=O)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Azido Oseltamivir
Reactant of Route 2
Reactant of Route 2
5-Azido Oseltamivir
Reactant of Route 3
Reactant of Route 3
5-Azido Oseltamivir
Reactant of Route 4
5-Azido Oseltamivir
Reactant of Route 5
Reactant of Route 5
5-Azido Oseltamivir
Reactant of Route 6
Reactant of Route 6
5-Azido Oseltamivir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.